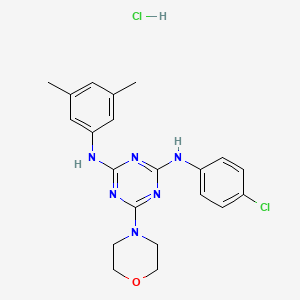

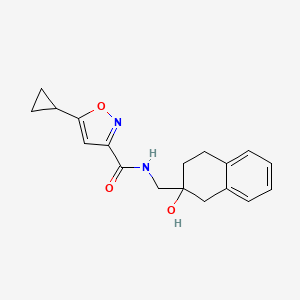

N2-(4-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups and rings. It includes a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also contains a morpholino group, which is a six-membered ring containing an oxygen atom and a nitrogen atom . The compound also has phenyl rings, which are six-membered carbon rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazine ring might be formed through a cyclization reaction . The morpholino group could be introduced through a substitution reaction . The phenyl rings could be added through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen atoms in the rings would likely result in the compound having a number of non-bonding electron pairs, which could affect its reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the triazine and morpholino rings . These could act as nucleophiles in reactions. The phenyl rings could also participate in reactions, particularly if they are substituted with electron-donating or electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique

Environmental Applications

Research has demonstrated the effectiveness of certain compounds in the removal of pesticides from wastewater, indicating potential environmental cleanup applications. For example, a lignocellulosic substrate has been used as an efficient adsorbent for pesticide removal, showcasing how similar triazine derivatives could be applied in water treatment technologies to address pollution (Boudesocque et al., 2008).

Materials Science

In materials science, triazine derivatives have been explored for the synthesis of heat-resistant polymers. A specific study involved reacting cyanuric chloride with morpholine to create a new triazine monomer, which was then used to produce polyamides with good thermal stability and flame retardancy (Dinari & Haghighi, 2017). This research suggests the potential of N2-(4-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride in the development of new materials with enhanced properties.

Synthetic Chemistry

In the realm of synthetic chemistry, triazine derivatives have been utilized in the creation of complex molecules and for their reactivity in various chemical reactions. For instance, the synthesis of macrocycles derived from substituted triazines has been reported, illustrating the versatility of triazine compounds in constructing novel chemical structures with potential pharmaceutical applications (Yepremyan et al., 2018). Another study developed a one-pot, three-component synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, highlighting the efficiency of using triazine derivatives in rapid synthetic protocols (Dolzhenko et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-N-(4-chlorophenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O.ClH/c1-14-11-15(2)13-18(12-14)24-20-25-19(23-17-5-3-16(22)4-6-17)26-21(27-20)28-7-9-29-10-8-28;/h3-6,11-13H,7-10H2,1-2H3,(H2,23,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZRESMWMTYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)

![5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2937046.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)

![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937061.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2937064.png)